molecular formula C43H28N4O15 B11555215 4,4'-[(5-{[(4-Nitrophenyl)carbonyl]amino}benzene-1,3-diyl)bis(carbonyliminobenzene-4,1-diyloxy)]dibenzene-1,2-dicarboxylic acid

4,4'-[(5-{[(4-Nitrophenyl)carbonyl]amino}benzene-1,3-diyl)bis(carbonyliminobenzene-4,1-diyloxy)]dibenzene-1,2-dicarboxylic acid

Cat. No.: B11555215
M. Wt: 840.7 g/mol
InChI Key: CRSWKLQWDJUVNZ-UHFFFAOYSA-N
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Description

4-[4-(3-{[4-(3,4-DICARBOXYPHENOXY)PHENYL]CARBAMOYL}-5-(4-NITROBENZAMIDO)BENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID is a complex organic compound characterized by its multiple carboxylic acid and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-{[4-(3,4-DICARBOXYPHENOXY)PHENYL]CARBAMOYL}-5-(4-NITROBENZAMIDO)BENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dicarboxyphenoxybenzene with various aromatic diamines under controlled conditions. The reaction conditions often include the use of solvents like N-methyl pyrrolidone (NMP) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-{[4-(3,4-DICARBOXYPHENOXY)PHENYL]CARBAMOYL}-5-(4-NITROBENZAMIDO)BENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[4-(3-{[4-(3,4-DICARBOXYPHENOXY)PHENYL]CARBAMOYL}-5-(4-NITROBENZAMIDO)BENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-{[4-(3,4-DICARBOXYPHENOXY)PHENYL]CARBAMOYL}-5-(4-NITROBENZAMIDO)BENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID involves its interaction with molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, potentially inhibiting or activating specific enzymes and receptors. These interactions can lead to changes in cellular processes and pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-{[4-(3,4-DICARBOXYPHENOXY)PHENYL]CARBAMOYL}-5-(4-NITROBENZAMIDO)BENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in various scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C43H28N4O15

Molecular Weight

840.7 g/mol

IUPAC Name

4-[4-[[3-[[4-(3,4-dicarboxyphenoxy)phenyl]carbamoyl]-5-[(4-nitrobenzoyl)amino]benzoyl]amino]phenoxy]phthalic acid

InChI

InChI=1S/C43H28N4O15/c48-37(22-1-7-28(8-2-22)47(59)60)46-27-18-23(38(49)44-25-3-9-29(10-4-25)61-31-13-15-33(40(51)52)35(20-31)42(55)56)17-24(19-27)39(50)45-26-5-11-30(12-6-26)62-32-14-16-34(41(53)54)36(21-32)43(57)58/h1-21H,(H,44,49)(H,45,50)(H,46,48)(H,51,52)(H,53,54)(H,55,56)(H,57,58)

InChI Key

CRSWKLQWDJUVNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC(=C(C=C4)C(=O)O)C(=O)O)C(=O)NC5=CC=C(C=C5)OC6=CC(=C(C=C6)C(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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